molecular formula C18H27FN2O4S B7699435 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide

1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide

Cat. No. B7699435
M. Wt: 386.5 g/mol
InChI Key: WEYANGHTANHUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide, also known as JNJ-1939263, is a novel and potent small molecule inhibitor of the TRPV1 ion channel. The TRPV1 ion channel is a non-selective cation channel that is activated by various physical and chemical stimuli, including heat, capsaicin, and acid. It is widely expressed in sensory neurons and plays a critical role in pain sensation and inflammation. The development of TRPV1 inhibitors has been a major focus of research in the field of pain management.

Mechanism of Action

1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and prevents the activation of the channel by various stimuli, thereby reducing the influx of calcium ions and the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of substance P and CGRP from sensory neurons in response to various stimuli. In vivo studies have shown that this compound can reduce thermal hyperalgesia, mechanical allodynia, and inflammation in various animal models.

Advantages and Limitations for Lab Experiments

1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of TRPV1 and can be used to study the role of TRPV1 in pain and inflammation. It has also been shown to have a good pharmacokinetic profile and can be administered orally or intravenously. However, one limitation of this compound is that it is not highly water-soluble and may require the use of solubilizing agents in some experiments.

Future Directions

There are several future directions for the study of 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and its effects on other ion channels and receptors. Another direction is to study the efficacy of this compound in clinical trials for the treatment of pain and inflammation. Additionally, this compound may have potential applications in other areas, such as cancer and metabolic disorders, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been described in several publications. The most common method involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(3-isopropoxypropyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been extensively studied in preclinical models of pain and inflammation. In vitro studies have shown that this compound is a potent and selective inhibitor of TRPV1, with an IC50 value of 71 nM. In vivo studies have demonstrated that this compound can effectively reduce pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and visceral pain.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O4S/c1-14(2)25-13-3-10-20-18(22)15-8-11-21(12-9-15)26(23,24)17-6-4-16(19)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYANGHTANHUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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